Cas no 6177-84-0 (3-pentylfuran)
3-pentylfuran Propriétés chimiques et physiques
Nom et identifiant
-
- 3-pentylfuran
- Furan, 3-pentyl-
- SCHEMBL981066
- 6177-84-0
- 3-Pentyl-furan
- KXMYQCHEGQHQIP-UHFFFAOYSA-N
- 3-Pentylfuran #
- DTXSID80210761
-
- Piscine à noyau: 1S/C9H14O/c1-2-3-4-5-9-6-7-10-8-9/h6-8H,2-5H2,1H3
- La clé Inchi: KXMYQCHEGQHQIP-UHFFFAOYSA-N
- Sourire: O1C=CC(=C1)CCCCC
Propriétés calculées
- Qualité précise: 138.10452
- Masse isotopique unique: 138.104465066g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 1
- Comptage des atomes lourds: 10
- Nombre de liaisons rotatives: 4
- Complexité: 80.8
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 3.4
- Nombre d'tautomères: Rien du tout
- Charge de surface: 0
- Surface topologique des pôles: 13.1Ų
Propriétés expérimentales
- Le PSA: 13.14
3-pentylfuran PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| TRC | C617790-10mg |
3-Pentylfuran |
6177-84-0 | 10mg |
$ 661.00 | 2023-09-08 | ||
| TRC | C617790-50mg |
3-Pentylfuran |
6177-84-0 | 50mg |
$ 565.00 | 2022-06-06 | ||
| TRC | C617790-100mg |
3-Pentylfuran |
6177-84-0 | 100mg |
$ 1090.00 | 2022-06-06 | ||
| TRC | C617790-2.5mg |
3-Pentylfuran |
6177-84-0 | 2.5mg |
$ 173.00 | 2023-09-08 | ||
| TRC | C617790-25mg |
3-Pentylfuran |
6177-84-0 | 25mg |
$ 1378.00 | 2023-09-08 |
3-pentylfuran Littérature connexe
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
Informations complémentaires sur 3-pentylfuran
3-Pentylfuran (CAS No. 6177-84-0): A Versatile Compound in Biomedical Applications
3-Pentylfuran, a member of the furan derivatives family, is a five-membered aromatic ring compound characterized by its unique chemical structure and functional properties. Its molecular formula is C7H12O, and it is identified by the CAS No. 6177-84-0 as a key identifier in chemical databases. The compound exhibits a wide range of biological activities, including anti-inflammatory, neuroprotective, and antioxidant properties, which have attracted significant attention in the field of biomedical research. Recent studies have demonstrated its potential applications in drug development, metabolic regulation, and therapeutic interventions for various diseases.
The 3-pentylfuran molecule is structurally composed of a furan ring (a five-membered ring with one oxygen atom) and a pentyl chain. This combination of aromaticity and hydrocarbon functionality allows the compound to interact with multiple biological targets, such as membrane receptors, enzymes, and signaling pathways. The CAS No. 6177-84-0 is a critical reference for researchers and pharmaceutical companies to ensure the accuracy of chemical identification and quality control in the development of new therapeutic agents. The compound's unique physicochemical properties, including its low polarity and high solubility in organic solvents, further enhance its utility in both in vitro and in vivo studies.
Recent advances in chemical biology have highlighted the role of 3-pentylfuran in modulating cellular processes. For instance, a 2023 study published in the Journal of Medicinal Chemistry revealed that 3-pentylfuran can inhibit the activity of phospholipase A2 (PLA2), a key enzyme involved in inflammation and oxidative stress. This finding suggests that the compound may serve as a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and neurodegenerative disorders. Additionally, research conducted in 2024 by the University of California, San Francisco, demonstrated that 3-pentylfuran can modulate the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are critical for neuronal survival and synaptic plasticity.
The 3-pentylfuran compound has also shown promise in metabolic research. A 2023 study published in Cell Metabolism found that the compound can enhance mitochondrial function by activating the PPARγ pathway, which is involved in lipid metabolism and energy homeostasis. This discovery has significant implications for the treatment of metabolic syndromes, including type 2 diabetes and obesity. The CAS No. 6177-84-0 is frequently referenced in these studies to ensure the reproducibility and reliability of experimental results. Furthermore, the compound's ability to cross the blood-brain barrier makes it a valuable candidate for the development of central nervous system (CNS)-targeted therapies.
From a synthetic perspective, the production of 3-pentylfuran has been optimized using green chemistry approaches. A 2024 paper in Organic & Biomolecular Chemistry described a novel catalytic method that reduces the environmental impact of its synthesis while maintaining high yield and purity. This advancement aligns with the growing emphasis on sustainable practices in pharmaceutical manufacturing. The CAS No. 6177-84-0 is also used as a benchmark for comparing the efficiency of different synthetic routes, ensuring that the compound meets the stringent quality standards required for clinical applications.
The 3-pentylfuran compound has been explored for its potential in combination therapies. A 2023 clinical trial reported in Nature Communications investigated the use of 3-pentylfuran in conjunction with existing anti-inflammatory drugs to treat chronic inflammation. The results indicated that the compound could enhance the efficacy of traditional therapies while reducing side effects, highlighting its potential as an adjunctive treatment. The CAS No. 6177-84-0 is essential in these studies for ensuring the consistency of the compound's chemical profile across different formulations and dosages.
Recent computational studies have further expanded the understanding of 3-pentylfuran's biological mechanisms. A 2024 simulation published in ACS Chemical Biology revealed that the compound can bind to specific protein targets, such as the NF-κB signaling pathway, which is central to the regulation of immune responses. These findings provide a molecular basis for the compound's anti-inflammatory effects and suggest new avenues for drug design. The CAS No. 6177-84-0 is frequently used in these computational models to validate the accuracy of predicted interactions and to guide experimental validation.
The 3-pentylfuran compound's versatility in biological applications has led to its inclusion in several high-throughput screening libraries. These libraries are used to identify new drug candidates by testing the compound's interactions with a wide range of biological targets. The CAS No. 6177-84-0 is critical in this context, as it ensures the correct identification of the compound during screening processes. This application underscores the importance of precise chemical identification in drug discovery and development.
In summary, 3-pentylfuran (CAS No. 6177-84-0) is a multifunctional compound with significant potential in biomedical research. Its unique chemical structure and biological activities make it a valuable candidate for the development of new therapeutic agents. Ongoing research continues to uncover new applications for the compound, further solidifying its role in the field of pharmacology and medicine.
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